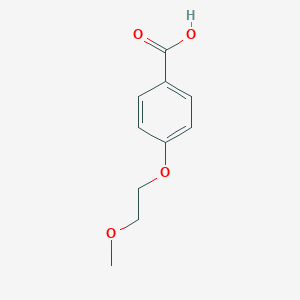

4-(2-Methoxyethoxy)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxyethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-6-7-14-9-4-2-8(3-5-9)10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBICPDGCVIUHNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424534 | |

| Record name | 4-(2-methoxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27890-92-2 | |

| Record name | 4-(2-methoxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-methoxyethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-(2-Methoxyethoxy)benzoic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-(2-methoxyethoxy)benzoic acid, a valuable intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Introduction

This compound is a carboxylic acid derivative characterized by a methoxyethoxy substituent at the para position of the benzoic acid ring. This structural motif is found in various biologically active molecules and functional materials. The synthesis of this compound is typically achieved through a multi-step process, most commonly involving the Williamson ether synthesis as a key step. This guide will focus on a reliable and widely applicable synthetic route starting from 4-hydroxybenzoic acid.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently accomplished via a two-step reaction sequence:

-

Esterification of 4-hydroxybenzoic acid: The carboxylic acid group of 4-hydroxybenzoic acid is first protected as an ester (e.g., methyl or ethyl ester) to prevent it from interfering with the subsequent etherification step.

-

Williamson Ether Synthesis: The phenolic hydroxyl group of the 4-hydroxybenzoate ester is then alkylated with 2-bromo- or 2-chloroethoxymethane in the presence of a base.

-

Hydrolysis: The final step involves the hydrolysis of the ester group to yield the desired this compound.

This synthetic strategy is illustrated in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-Hydroxybenzoate

Reaction: 4-Hydroxybenzoic acid is reacted with methanol in the presence of a catalytic amount of sulfuric acid to form methyl 4-hydroxybenzoate.

Materials:

-

4-Hydroxybenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

To a round-bottom flask, add 4-hydroxybenzoic acid (1.0 eq) and methanol (10 mL per gram of starting material).

-

Carefully add concentrated sulfuric acid (0.1 eq) dropwise while stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-hydroxybenzoate as a white solid.

Step 2: Synthesis of Methyl 4-(2-methoxyethoxy)benzoate

Reaction: This step involves the Williamson ether synthesis, where the hydroxyl group of methyl 4-hydroxybenzoate is alkylated with 1-bromo-2-methoxyethane using potassium carbonate as the base.[1][2]

Materials:

-

Methyl 4-hydroxybenzoate

-

1-Bromo-2-methoxyethane

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine methyl 4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (15 mL per gram of starting material).

-

Add 1-bromo-2-methoxyethane (1.2 eq) to the suspension.

-

Heat the mixture to reflux and stir vigorously for 12-18 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Wash the filter cake with acetone.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude methyl 4-(2-methoxyethoxy)benzoate. The product can be purified by column chromatography on silica gel if necessary.

Step 3: Synthesis of this compound (Hydrolysis)

Reaction: The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base, followed by acidification.

Materials:

-

Methyl 4-(2-methoxyethoxy)benzoate

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Hydrochloric acid (HCl, concentrated)

Procedure:

-

Dissolve the crude methyl 4-(2-methoxyethoxy)benzoate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

-

Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the dropwise addition of concentrated hydrochloric acid.

-

A white precipitate of this compound will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the pure product.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Step | Product | Starting Material | Reagents | Solvent | Typical Yield (%) | Melting Point (°C) |

| 1 | Methyl 4-hydroxybenzoate | 4-Hydroxybenzoic acid | Methanol, H₂SO₄ | Methanol | 90-95 | 127-131 |

| 2 | Methyl 4-(2-methoxyethoxy)benzoate | Methyl 4-hydroxybenzoate | 1-Bromo-2-methoxyethane, K₂CO₃ | Acetone | 85-90 | N/A (often an oil) |

| 3 | This compound | Methyl 4-(2-methoxyethoxy)benzoate | NaOH, HCl | Methanol/Water | 90-98 | 136-138[3] |

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of functional group transformations. The following diagram illustrates the key chemical transformations and the rationale behind the synthetic sequence.

Caption: Logical flow of the synthetic strategy.

Conclusion

The synthesis of this compound is a well-established process that can be reliably performed in a laboratory setting. The three-step sequence involving esterification, Williamson ether synthesis, and hydrolysis provides a high-yielding and robust route to the desired product. The detailed protocols and quantitative data presented in this guide should enable researchers to successfully synthesize this valuable compound for their research and development needs.

References

An In-depth Technical Guide to the Chemical Properties of 4-(2-methoxyethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-methoxyethoxy)benzoic acid, a member of the alkoxybenzoic acid family, is a compound of growing interest in the fields of medicinal chemistry and material science. Its unique structural features, combining a rigid benzoic acid core with a flexible methoxyethoxy side chain, impart a range of chemical properties that make it a versatile building block for the synthesis of novel molecules. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance based on the activities of structurally related compounds.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some data is available from commercial suppliers, other values are predicted based on computational models due to a lack of extensive experimental characterization in the public domain.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₄ | [CymitQuimica][1] |

| Molecular Weight | 196.202 g/mol | [CymitQuimica][1] |

| CAS Number | 27890-92-2 | [CymitQuimica][1] |

| Appearance | Solid | [CymitQuimica][1] |

| Purity | ≥95.0% - 98% | [CymitQuimica, Santa Cruz Biotechnology][1][2][3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa (Predicted) | Not available | |

| InChI Key | YBICPDGCVIUHNA-UHFFFAOYSA-N | [CymitQuimica][1] |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet | 1H | -COOH |

| ~7.9-8.1 | Doublet | 2H | Aromatic C-H (ortho to -COOH) |

| ~6.9-7.1 | Doublet | 2H | Aromatic C-H (ortho to -O-) |

| ~4.1-4.3 | Triplet | 2H | -O-CH₂-CH₂-O- |

| ~3.7-3.9 | Triplet | 2H | -O-CH₂-CH₂-O- |

| ~3.4 | Singlet | 3H | -O-CH₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~170-175 | -COOH |

| ~160-165 | Aromatic C-O |

| ~130-135 | Aromatic C-H (ortho to -COOH) |

| ~120-125 | Aromatic C-COOH |

| ~110-115 | Aromatic C-H (ortho to -O-) |

| ~70-75 | -O-CH₂-CH₂-O- |

| ~65-70 | -O-CH₂-CH₂-O- |

| ~55-60 | -O-CH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| 2900-3000 | C-H stretch (aromatic and aliphatic) |

| 1680-1710 | C=O stretch (carboxylic acid) |

| 1600-1610, 1450-1580 | C=C stretch (aromatic) |

| 1250-1300 | C-O stretch (aryl ether) |

| 1050-1150 | C-O stretch (alkyl ether) |

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a proposed method based on the well-established Williamson ether synthesis, adapted from procedures for similar alkoxybenzoic acids.[4][5]

Reaction Scheme:

Materials:

-

4-Hydroxybenzoic acid

-

1-Bromo-2-methoxyethane

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

-

Stir the mixture at room temperature for 30 minutes to form the potassium salt of 4-hydroxybenzoic acid.

-

Add 1-bromo-2-methoxyethane (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and acidify to pH 2-3 with 1M HCl. This will precipitate the crude product.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous phase).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Workflow for Synthesis and Purification:

Potential Biological Activity and Signaling Pathways

While there is a lack of direct studies on the biological effects of this compound, the broader class of benzoic acid derivatives is known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7]

Many benzoic acid derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[8] Furthermore, some hydroxy- and alkoxy-substituted benzoic acids have been shown to modulate cellular signaling pathways involved in inflammation and cell proliferation.

Based on studies of structurally similar compounds, a potential signaling pathway that could be modulated by this compound is the ERK/PI3K/AKT pathway. This pathway is crucial for regulating cell growth, survival, and differentiation, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

Potential Signaling Pathway:

References

- 1. 4-(2-Methoxy-ethoxy)-benzoic acid | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. ijcrt.org [ijcrt.org]

- 7. preprints.org [preprints.org]

- 8. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2-methoxyethoxy)benzoic Acid (CAS No. 27890-92-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-methoxyethoxy)benzoic acid, a key chemical intermediate in organic synthesis and pharmaceutical development. This document elucidates its chemical and physical properties, provides a detailed synthesis protocol, and explores its significant role in the synthesis of bioactive molecules. Particular attention is given to its application as a precursor in the development of therapeutic agents. This guide is intended to be a valuable resource for professionals in research, discovery, and process development.

A Note on the CAS Number: Initial searches for the topic "this compound" with the CAS number 16491-37-3 revealed a discrepancy. The correct and widely recognized CAS number for this compound is 27890-92-2 . The CAS number 16491-37-3 could not be definitively associated with this compound. This guide will exclusively refer to the compound associated with the correct CAS number, 27890-92-2.

Chemical and Physical Properties

This compound is a solid organic compound that is soluble in polar organic solvents.[1] Its key quantitative properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 27890-92-2 | [2][3][4][5] |

| Molecular Formula | C₁₀H₁₂O₄ | [4][6][7] |

| Molecular Weight | 196.20 g/mol | [6][7] |

| Melting Point | 152-153 °C | [6] |

| Physical State | Solid | [4][6] |

| Purity | Typically ≥95% | [6][7] |

Synthesis of this compound

The primary method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the sodium salt of a p-hydroxybenzoic acid ester is reacted with 2-methoxyethyl chloride. The resulting ester is then hydrolyzed to yield the final carboxylic acid product.

General Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on the synthesis of similar alkoxybenzoic acids.

Materials:

-

Methyl 4-hydroxybenzoate

-

Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

-

2-methoxyethyl chloride

-

Anhydrous dimethylformamide (DMF) or other polar apathetic solvent

-

Sodium hydroxide (NaOH) for hydrolysis

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Standard laboratory glassware and equipment

Procedure:

-

Alkoxide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 4-hydroxybenzoate in anhydrous DMF. Cool the solution in an ice bath. Slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the reaction to stir at room temperature for approximately 30 minutes to ensure complete formation of the sodium phenoxide.

-

Etherification: To the solution of the sodium phenoxide, add 2-methoxyethyl chloride (1.2 equivalents) dropwise. The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction: After cooling to room temperature, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ester, methyl 4-(2-methoxyethoxy)benzoate.

-

Hydrolysis: The crude ester is dissolved in a mixture of methanol and aqueous sodium hydroxide solution. The mixture is heated at reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

Purification: The methanol is removed under reduced pressure, and the aqueous residue is diluted with water and washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting material. The aqueous layer is then acidified with concentrated hydrochloric acid until a precipitate forms. The solid is collected by vacuum filtration, washed with cold water, and dried to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. benchchem.com [benchchem.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of 4-(2-methoxyethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-methoxyethoxy)benzoic acid is a carboxylic acid derivative with potential applications in various fields, including medicinal chemistry and materials science. Its unique structural features, combining a benzoic acid moiety with a methoxyethoxy side chain, influence its physicochemical properties, which are critical for its handling, formulation, and biological activity. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its synthesis.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C10H12O4 | [1][2] |

| Molecular Weight | 196.2 g/mol | [1][2] |

| Appearance | Solid | [1] |

Note: Specific experimental values for melting point, boiling point, water solubility, and pKa are not currently available in the cited literature. The following sections provide standardized protocols for the experimental determination of these crucial parameters.

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physical properties of this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity. The following capillary method is a standard procedure for this determination.[3][4][5][6]

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Thiele tube with heating oil or a digital melting point device)[5]

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[4]

-

Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.[5]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire solid phase has turned into a clear liquid (the end of the melting range).[4]

-

A sharp melting range (typically 1-2°C) is indicative of a pure compound.

Determination of Aqueous Solubility

The solubility of a compound in water is a critical parameter, particularly in the context of drug development. A common method for determining aqueous solubility is the shake-flask method.

Materials:

-

This compound

-

Distilled or deionized water

-

Airtight, temperature-controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a known volume of water in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Centrifuge the suspension to separate the solid from the saturated solution.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent if necessary.

-

Quantify the concentration of this compound in the diluted sample using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original concentration in the saturated solution to determine the aqueous solubility.

Determination of pKa (Acid Dissociation Constant)

The pKa value is a measure of the acidity of a compound. For a carboxylic acid like this compound, potentiometric titration is a precise method for its determination.[7][8][9]

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water (or a suitable co-solvent if the acid has low water solubility)

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Place the solution in a beaker with a magnetic stir bar and begin gentle stirring.

-

Immerse the calibrated pH electrode into the solution.

-

Record the initial pH of the solution.

-

Begin adding the standardized NaOH solution from the burette in small, precise increments.

-

Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Continue the titration past the equivalence point, where a sharp change in pH is observed.

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The equivalence point is the point of inflection on the curve. The volume of NaOH at the equivalence point is Veq.

-

The pKa is the pH of the solution when half of the acid has been neutralized, which corresponds to the pH at Veq/2 on the titration curve.[9]

Synthesis Workflow

While a specific experimental protocol for the synthesis of this compound was not found, a logical synthetic route can be proposed based on established organic chemistry reactions, such as the Williamson ether synthesis followed by hydrolysis. The following diagram illustrates this proposed workflow.

Caption: Proposed two-step synthesis of this compound.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include aromatic protons on the benzene ring, methylene protons of the ethoxy group, and the methoxy group protons. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: Expected signals would include carbons of the benzene ring, the carboxylic acid carbon, and the carbons of the methoxyethoxy side chain.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.[10]

-

C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.[10]

-

C-O stretch (ether and carboxylic acid): Bands in the region of 1000-1300 cm⁻¹.

-

Aromatic C-H and C=C stretches: Signals characteristic of a substituted benzene ring.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (196.2 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the ether linkage.

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound. While some fundamental data is available, further experimental work is necessary to fully characterize this compound. The provided experimental protocols offer standardized methods for determining its key physical properties, which are essential for its application in research and development. The proposed synthesis workflow and predicted spectral data serve as a valuable reference for chemists working with this molecule.

References

- 1. 4-(2-Methoxy-ethoxy)-benzoic acid | CymitQuimica [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. quora.com [quora.com]

- 4. byjus.com [byjus.com]

- 5. Experiment to Determine the Melting Point of Benzoic Acid Requirements: .. [askfilo.com]

- 6. Melting Point determination- Acetanilide, Benzoic Acid and Salicylic Acid | PPTX [slideshare.net]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. web.williams.edu [web.williams.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Elucidation of the Chemical Structure of 4-(2-methoxyethoxy)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-(2-methoxyethoxy)benzoic acid. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data derived from the analysis of structurally analogous compounds. Detailed, generalized experimental protocols for acquiring such data are provided to facilitate laboratory investigation.

Compound Identity and Physicochemical Properties

This compound is a carboxylic acid derivative containing an ether linkage. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| CAS Number | 27890-92-2 |

| Canonical SMILES | COC(C)OCC1=CC=C(C=C1)C(=O)O |

| InChI Key | YBICPDGCVIUHNA-UHFFFAOYSA-N |

| Predicted LogP | 1.5 - 2.0 |

| Predicted pKa | ~4.5 |

Predicted Spectroscopic Data for Structure Confirmation

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H (Carboxylic Acid) | 12.5 - 13.5 | Singlet (broad) | 1H |

| H (Aromatic, ortho to -COOH) | 7.85 - 8.05 | Doublet | 2H |

| H (Aromatic, ortho to -OCH₂) | 6.95 - 7.15 | Doublet | 2H |

| O-CH₂ | 4.10 - 4.30 | Triplet | 2H |

| O-CH₂ | 3.60 - 3.80 | Triplet | 2H |

| O-CH₃ | 3.25 - 3.45 | Singlet | 3H |

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 167 - 170 |

| C (Aromatic, attached to -OCH₂) | 160 - 164 |

| C (Aromatic, ortho to -COOH) | 130 - 133 |

| C (Aromatic, attached to -COOH) | 122 - 126 |

| C (Aromatic, ortho to -OCH₂) | 114 - 117 |

| O-CH₂ | 69 - 72 |

| O-CH₂ | 67 - 70 |

| O-CH₃ | 58 - 61 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C (Aromatic) | 1580 - 1620 | Medium |

| C-O (Ether) | 1240 - 1280 | Strong |

| C-O (Carboxylic Acid) | 1280 - 1320 | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for Major Fragments (Electron Ionization)

| m/z | Proposed Fragment |

| 196 | [M]⁺ (Molecular Ion) |

| 179 | [M - OH]⁺ |

| 151 | [M - COOH]⁺ |

| 137 | [M - OCH₂CH₂OCH₃]⁺ |

| 59 | [CH₂CH₂OCH₃]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic and synthetic experiments.

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis from 4-hydroxybenzoic acid and 2-bromoethyl methyl ether.

Materials:

-

4-hydroxybenzoic acid

-

2-bromoethyl methyl ether

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 4-hydroxybenzoic acid (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in DMF.

-

Stir the mixture at room temperature for 20 minutes.

-

Add 2-bromoethyl methyl ether (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into water.

-

Acidify the aqueous solution to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A relaxation delay of 2-5 seconds and a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record a background spectrum of the empty ATR crystal. Acquire the sample spectrum, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by liquid chromatography (LC).

-

Ionization: Utilize Electrospray Ionization (ESI), which is well-suited for this type of molecule.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively. This will provide an accurate mass measurement to confirm the elemental composition.

Visualizations

Chemical Structure and Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Structure Elucidation Workflow

Caption: Logical workflow for the structure elucidation process.

Spectroscopic Profile of 4-(2-methoxyethoxy)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-(2-methoxyethoxy)benzoic acid (CAS No. 27890-92-2, Molecular Formula: C10H12O4).[1][2][3] Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds. Detailed, generalized experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of analogous compounds, including 4-methoxybenzoic acid and other substituted benzoic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H (Carboxylic Acid) | ~12.9 | Singlet (broad) |

| H (Aromatic, ortho to -COOH) | ~7.9 | Doublet |

| H (Aromatic, ortho to -OCH₂) | ~7.0 | Doublet |

| O-CH₂ | ~4.2 | Triplet |

| O-CH₂ | ~3.7 | Triplet |

| O-CH₃ | ~3.3 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~167 |

| C (Aromatic, attached to -OCH₂) | ~163 |

| C (Aromatic, ortho to -COOH) | ~131 |

| C (Aromatic, attached to -COOH) | ~123 |

| C (Aromatic, ortho to -OCH₂) | ~114 |

| O-CH₂ | ~71 |

| O-CH₂ | ~68 |

| O-CH₃ | ~58 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 2950 - 2850 | Medium |

| C=O (Carboxylic Acid) | 1700 - 1680 | Strong |

| C=C (Aromatic) | 1610 - 1580 | Medium-Strong |

| C-O (Ether and Acid) | 1300 - 1100 | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment |

| 196 | [M]⁺ (Molecular Ion) |

| 179 | [M - OH]⁺ |

| 151 | [M - COOH]⁺ |

| 137 | [M - OCH₂CH₂OCH₃]⁺ |

| 73 | [CH₂CH₂OCH₃]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent may depend on the solubility of the compound and the desired chemical shift referencing.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4] Press the powder into a thin, transparent pellet using a hydraulic press.[4]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).[4] Place the sample in the spectrometer and acquire the sample spectrum.[4] The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.[4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: For a compound like this compound, which is expected to be a solid, direct infusion or techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used. For GC-MS, the sample would be dissolved in a volatile solvent.

-

Ionization: Electron Ionization (EI) is a common method for GC-MS, where the sample is bombarded with high-energy electrons. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically employed.

-

Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or a similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 4-(2-methoxyethoxy)benzoic Acid

Disclaimer: Extensive research did not yield specific quantitative solubility data for 4-(2-methoxyethoxy)benzoic acid. As a result, this guide utilizes solubility data for the structurally similar compound, 4-methoxybenzoic acid , as a surrogate. The principles and methodologies detailed herein are directly applicable and provide a robust framework for understanding and determining the solubility of this compound and related aromatic carboxylic acids. This information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is an aromatic carboxylic acid derivative with potential applications in pharmaceuticals and material science. Its solubility in various solvents is a critical physicochemical property that influences its bioavailability, formulation, purification, and overall utility. This technical guide provides a comprehensive overview of the solubility of a closely related compound, 4-methoxybenzoic acid, offering valuable insights into the expected solubility behavior of this compound. The guide details quantitative solubility data in a range of common organic solvents, outlines established experimental protocols for solubility determination, and presents a visual workflow to guide researchers in their experimental design.

Quantitative Solubility Data

The solubility of a compound is dependent on the physicochemical properties of both the solute and the solvent, as well as on temperature and pressure. For aromatic carboxylic acids like 4-methoxybenzoic acid, solubility is generally higher in polar organic solvents and lower in non-polar and aqueous solutions at neutral pH. The following tables summarize the mole fraction solubility (x) of 4-methoxybenzoic acid in various solvents at different temperatures. This data is crucial for solvent screening, process development, and formulation design.

Table 1: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Various Solvents [1][2]

| Temperature (K) | 1-Butanol | Isobutanol | 2-Butanol | 1-Pentanol | Ethylene Glycol |

| 283.15 | 0.0895 | 0.0768 | 0.0987 | 0.0712 | 0.0123 |

| 288.15 | 0.1083 | 0.0935 | 0.1192 | 0.0865 | 0.0151 |

| 293.15 | 0.1302 | 0.1129 | 0.1435 | 0.1047 | 0.0184 |

| 298.15 | 0.1556 | 0.1356 | 0.1718 | 0.1261 | 0.0224 |

| 303.15 | 0.1849 | 0.1619 | 0.2045 | 0.1513 | 0.0271 |

| 308.15 | 0.2186 | 0.1923 | 0.2421 | 0.1805 | 0.0328 |

| 313.15 | 0.2574 | 0.2273 | 0.2851 | 0.2145 | 0.0396 |

| 318.15 | 0.3019 | 0.2675 | 0.3341 | 0.2538 | 0.0478 |

| 323.15 | 0.3529 | 0.3136 | 0.3898 | 0.2991 | 0.0577 |

| 328.15 | 0.4112 | 0.3664 | 0.4529 | 0.3514 | 0.0696 |

| Temperature (K) | Ethyl Formate | 1-Propyl Acetate | Isopropyl Acetate | n-Butyl Acetate | Tetrahydrofuran |

| 283.15 | 0.2115 | 0.1523 | 0.1731 | 0.1342 | 0.3125 |

| 288.15 | 0.2498 | 0.1812 | 0.2058 | 0.1601 | 0.3698 |

| 293.15 | 0.2941 | 0.2148 | 0.2439 | 0.1902 | 0.4352 |

| 298.15 | 0.3452 | 0.2539 | 0.2881 | 0.2251 | 0.5091 |

| 303.15 | 0.4039 | 0.2991 | 0.3392 | 0.2656 | 0.5919 |

| 308.15 | 0.4711 | 0.3512 | 0.3981 | 0.3124 | 0.6841 |

| 313.15 | 0.5475 | 0.4111 | 0.4658 | 0.3665 | 0.7859 |

| 318.15 | 0.6341 | 0.4798 | 0.5433 | 0.4288 | - |

| 323.15 | 0.7318 | 0.5583 | 0.6315 | 0.5004 | - |

| 328.15 | - | 0.6477 | 0.7314 | 0.5823 | - |

| Temperature (K) | Acetone | 2-Butanone | Cyclohexanone | Toluene |

| 283.15 | 0.2641 | 0.2215 | 0.2358 | 0.0451 |

| 288.15 | 0.3123 | 0.2621 | 0.2789 | 0.0559 |

| 293.15 | 0.3681 | 0.3091 | 0.3291 | 0.0691 |

| 298.15 | 0.4321 | 0.3632 | 0.3871 | 0.0851 |

| 303.15 | 0.5051 | 0.4251 | 0.4538 | 0.1045 |

| 308.15 | 0.5878 | 0.4956 | 0.5299 | 0.1278 |

| 313.15 | 0.6811 | 0.5755 | 0.6163 | 0.1558 |

| 318.15 | 0.7858 | 0.6656 | 0.7138 | 0.1891 |

| 323.15 | - | 0.7668 | 0.8233 | 0.2285 |

| 328.15 | - | - | - | 0.2749 |

Experimental Protocols for Solubility Determination

The following section details a widely used experimental methodology for determining the equilibrium solubility of aromatic carboxylic acids. The protocol is based on the isothermal shake-flask method followed by gravimetric analysis.

3.1 Materials and Equipment

-

Solute: High-purity (>99%) this compound.

-

Solvents: HPLC or analytical grade solvents.

-

Equipment:

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath with temperature control (±0.1 K)

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

-

Vortex mixer

-

3.2 Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known mass of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature. Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that solid-liquid equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known mass of the clear supernatant using a pre-weighed syringe fitted with a syringe filter. The filtration step is critical to remove any undissolved solid particles.

-

Gravimetric Analysis:

-

Dispense the filtered solution into a pre-weighed container.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight is achieved.

-

The mass of the dissolved solute is determined by the difference in weight of the container before and after solvent evaporation.

-

-

Calculation: The mole fraction solubility (x) is calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ is the mass of the dissolved solute

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

References

Unveiling the History of 4-(2-methoxyethoxy)benzoic Acid: A Chemical Intermediate's Journey

While the precise moment of its initial synthesis remains obscured in the annals of chemical literature, 4-(2-methoxyethoxy)benzoic acid has emerged as a noteworthy building block in modern organic and medicinal chemistry. This technical guide delves into the available information surrounding its history, properties, and synthesis, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Primarily recognized for its role as a chemical intermediate, this compound is a derivative of benzoic acid, a compound with a rich history dating back to the 16th century. The introduction of the 2-methoxyethoxy group at the para position of the benzoic acid core significantly modifies its physicochemical properties, making it a valuable component in the targeted synthesis of more complex molecules.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is paramount for its application in research and development. The key properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| CAS Number | 27890-92-2 |

| Appearance | White to off-white solid |

| Purity | Typically >98% |

Synthesis and Methodologies

While a definitive "discovery" paper outlining the first-ever synthesis of this compound is not readily apparent in historical chemical literature, its preparation follows established principles of organic synthesis. The most logical and commonly employed synthetic route is a two-step process starting from 4-hydroxybenzoic acid.

General Synthesis Pathway

The synthesis of this compound is typically achieved through a Williamson ether synthesis followed by the hydrolysis of an intermediate ester or nitrile.

Detailed Experimental Protocol (Hypothetical)

Based on standard organic chemistry procedures, a detailed experimental protocol for the synthesis of this compound from methyl 4-hydroxybenzoate is outlined below. This protocol is a representative example and may require optimization based on laboratory conditions.

Step 1: Synthesis of Methyl 4-(2-methoxyethoxy)benzoate

-

Materials:

-

Methyl 4-hydroxybenzoate

-

2-Bromo-1-methoxyethane

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

-

Procedure:

-

To a solution of methyl 4-hydroxybenzoate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromo-1-methoxyethane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 4-(2-methoxyethoxy)benzoate.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Hydrolysis of Methyl 4-(2-methoxyethoxy)benzoate

-

Materials:

-

Methyl 4-(2-methoxyethoxy)benzoate

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve methyl 4-(2-methoxyethoxy)benzoate (1.0 eq) in a mixture of methanol and water.

-

Add sodium hydroxide (2.0 eq) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with concentrated HCl to a pH of approximately 2-3.

-

The product, this compound, will precipitate out of the solution.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield the pure product.

-

Applications and Significance in Drug Discovery

The emergence of this compound in the catalogs of chemical suppliers and its citation in modern scientific literature point to its utility as a versatile building block, particularly in the field of drug discovery. The methoxyethoxy side chain can influence several key properties of a final drug candidate, including:

-

Solubility: The ether linkages can improve the aqueous solubility of a molecule, which is a critical factor for drug absorption and distribution.

-

Pharmacokinetics: The metabolic stability of the methoxyethoxy group can be advantageous, potentially leading to a longer half-life of the drug in the body.

-

Binding Interactions: The oxygen atoms in the side chain can act as hydrogen bond acceptors, potentially influencing the binding affinity of the molecule to its biological target.

Recent applications have seen this compound utilized as a component in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other novel therapeutic agents. Its bifunctional nature, with a carboxylic acid group for further chemical modification and the influential methoxyethoxy tail, makes it an attractive starting point for the construction of complex and biologically active molecules.

Conclusion

While the specific historical details of the discovery of this compound remain to be fully elucidated from early chemical literature, its contemporary importance is clear. Its synthesis is achievable through well-established chemical reactions, and its unique structural features make it a valuable tool for medicinal chemists and drug development professionals. As the quest for novel therapeutics continues, it is likely that this versatile benzoic acid derivative will continue to play a significant role in the creation of innovative and life-saving medicines. Further archival research into older chemical journals and patent literature may one day shed more light on the precise origins of this increasingly important chemical compound.

An In-depth Technical Guide to 4-(2-Methoxyethoxy)benzoic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-methoxyethoxy)benzoic acid, its derivatives, and analogs, focusing on their synthesis, biological activities, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for professionals engaged in medicinal chemistry, pharmacology, and drug discovery.

Core Structure and Chemical Properties

This compound is an organic compound featuring a benzoic acid core substituted with a 2-methoxyethoxy group at the para position. The presence of the carboxylic acid moiety allows for a variety of chemical modifications, such as the formation of esters and amides, making it a versatile scaffold in medicinal chemistry. The ether linkage and the terminal methoxy group can influence the compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common and effective method is the Williamson ether synthesis, followed by hydrolysis if a nitrile or ester precursor is used.

General Synthesis of this compound

A plausible synthetic route for this compound involves a two-step process starting from 4-hydroxybenzonitrile. This method is analogous to the synthesis of similar alkoxybenzoic acids.[1]

Step 1: Williamson Ether Synthesis of 4-(2-Methoxyethoxy)benzonitrile

This step involves the O-alkylation of 4-hydroxybenzonitrile with a suitable 2-methoxyethyl halide in the presence of a base.

Step 2: Hydrolysis of 4-(2-Methoxyethoxy)benzonitrile

The intermediate nitrile is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

A logical workflow for this synthesis is presented below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 4-(2,2-Diethoxy-ethoxy)-benzonitrile

The following protocol for a similar compound, 4-(2,2-diethoxy-ethoxy)-benzonitrile, can be adapted for the synthesis of the methoxy analog.[2]

Materials:

-

4-Cyanophenol

-

Bromoacetaldehyde diethyl acetal (can be substituted with 2-methoxyethyl bromide)

-

Potassium carbonate

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Magnesium sulfate (MgSO4)

-

Water

Procedure:

-

To a stirred solution of 4-cyanophenol (1.0 eq) and 2-methoxyethyl bromide (1.8 eq) in anhydrous DMF, add powdered potassium carbonate (2.2 eq).[2]

-

Stir the resulting mixture at 85°C under a nitrogen atmosphere for 72 hours.[2]

-

Cool the mixture to ambient temperature.

-

Add water and EtOAc to the mixture and separate the organic layer.[2]

-

Dry the organic layer over MgSO4, filter, and concentrate.[2]

-

Purify the resulting oil by silica chromatography using a gradient of EtOAc in hexane to yield the title compound.[2]

Experimental Protocol: Hydrolysis of the Nitrile Intermediate

The following is a general procedure for the hydrolysis of an aryl nitrile to a carboxylic acid, based on protocols for similar compounds.[1]

Materials:

-

4-(2-Methoxyethoxy)benzonitrile

-

Aqueous sodium hydroxide (e.g., 6M)

-

Concentrated hydrochloric acid

-

Ethanol/water for recrystallization

Procedure:

-

Reflux the 4-(2-methoxyethoxy)benzonitrile in an aqueous solution of sodium hydroxide for 12-24 hours, monitoring the reaction by TLC until completion.[1]

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution to a pH of approximately 5-6 by the dropwise addition of concentrated hydrochloric acid while cooling in an ice bath. This will cause the product to precipitate.[1]

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water to remove inorganic impurities.[1]

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.[1]

Biological Activities of this compound Derivatives and Analogs

While specific biological data for this compound is limited in the public domain, numerous studies on its derivatives and analogs have revealed a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.

Anticancer Activity

Derivatives of benzoic acid with alkoxy side chains have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes in signaling pathways that are crucial for cancer cell proliferation and survival.

Hydrazone derivatives of the closely related 4-(2-(dimethylamino)ethoxy)benzoic acid have been identified as potent inhibitors of MARK4, a kinase implicated in several malignancies.[3] Inhibition of MARK4 by these compounds has been shown to modulate the Hippo and MAPK/ERK signaling pathways, leading to reduced cancer cell proliferation, migration, and invasion.[3]

Table 1: Anticancer Activity of 4-(2-(Dimethylamino)ethoxy)benzoic Acid Hydrazone Derivatives [3]

| Compound | Target Cell Line | IC50 (µM) |

| H4 | MCF-7 (Breast Cancer) | Not specified |

| A549 (Lung Cancer) | Not specified | |

| H19 | MCF-7 (Breast Cancer) | Not specified |

| A549 (Lung Cancer) | Not specified |

Note: Specific IC50 values were not provided in the source text, but the compounds were identified as active.

A study on 4-(3,4,5-trimethoxyphenoxy)benzoic acid and its methyl derivatives demonstrated their ability to suppress the viability of MCF-7 and MDA-MB-468 breast cancer cells by inducing cell-cycle arrest at the G2/M phase and promoting apoptosis.[4]

Table 2: Cytotoxic Activity of 4-(3,4,5-Trimethoxyphenoxy)benzoic Acid and its Methyl Derivative [5]

| Compound | Cell Line | IC50 (µg/mL) |

| Compound 1 | MCF-7 | 5.9 |

| MDA-MB-468 | 1.4 | |

| Compound 2 (methyl derivative) | MCF-7 | 8.7 |

| MDA-MB-468 | 3.7 |

Enzyme Inhibition

Various benzoic acid derivatives have been investigated as inhibitors of a range of enzymes.

Novel methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives have been designed and synthesized as multi-target inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), which are relevant targets for Alzheimer's disease treatment.[6]

Table 3: Inhibitory Activity of Tetrahydroisoquinolynyl-benzoic Acid Derivatives [6]

| Compound | Target Enzyme | KI (nM) |

| 6c | hCA I, hCA II, AChE | 33.00 ± 0.29 |

| 6e | hCA I, hCA II, AChE | 18.78 ± 0.09 |

| 6f | hCA I, hCA II, AChE | 13.62 ± 0.21 |

Signaling Pathways Modulated by Analogs

The biological effects of this compound analogs are mediated through their interaction with specific cellular signaling pathways.

MARK4-Mediated Signaling

As mentioned, derivatives of 4-(2-(dimethylamino)ethoxy)benzoic acid inhibit MARK4, which in turn affects the Hippo and MAPK/ERK pathways.[3]

Caption: Inhibition of MARK4 by a benzoic acid derivative.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.

MARK4 Enzyme Inhibition Assay

This protocol is used to evaluate the inhibitory activity of compounds against MARK4.[7]

Materials:

-

Recombinant MARK4 enzyme

-

Test compounds dissolved in DMSO

-

Kinase buffer

-

ATP solution (200 µM)

-

BIOMOL® Green reagent

Procedure:

-

Prepare a reaction mixture containing the MARK4 enzyme in kinase buffer.

-

Add the test compound at various concentrations.

-

Initiate the kinase reaction by adding freshly prepared ATP to the mixture.[7]

-

Incubate the reaction mixture for 15-20 minutes at 25°C.[7]

-

Terminate the reaction by adding BIOMOL® Green reagent.[7]

-

Allow 15-20 minutes for color development.[7]

-

Measure the absorbance at 620 nm using a multi-well spectrophotometer.[7]

-

Calculate the percent inhibition compared to a control reaction without the inhibitor.

MTT Assay for Cell Viability

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[5]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Cell culture medium

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay by Flow Cytometry

This assay differentiates between viable, apoptotic, and necrotic cells.[7]

Materials:

-

Treated and untreated cells

-

Annexin V-FITC

-

Propidium Iodide (PI) solution

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Harvest the cells after treatment with the test compound.

-

Wash the cells with PBS and resuspend them in 1X Binding Buffer.

-

Add Annexin V-FITC and PI solution to the cell suspension.[7]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]

-

Add 1X Binding Buffer to each tube.[7]

-

Analyze the cells by flow cytometry within one hour.[7]

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide range of potential therapeutic applications, particularly in oncology. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for structure-activity relationship studies. Further investigation into the specific biological targets and mechanisms of action of this compound itself is warranted to fully elucidate its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for future research and development in this area.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-(2,2-DIETHOXY-ETHOXY)-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Potential Biological Activity of 4-(2-methoxyethoxy)benzoic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential biological activities of 4-(2-methoxyethoxy)benzoic acid based on available scientific literature for structurally related compounds. To date, no direct experimental studies on the biological activity of this compound have been identified in the public domain. The information presented herein is for research and informational purposes only and should not be construed as a definitive assessment of this specific compound's pharmacological profile.

Executive Summary

This compound is a benzoic acid derivative with a methoxyethoxy substitution at the para position. While direct biological data for this compound is not currently available, its structural similarity to other biologically active benzoic acid derivatives, and its role as a key intermediate in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib, suggests a potential for significant pharmacological activity.[1][2][3][4] This whitepaper will explore the predicted biological activities of this compound by examining the established properties of its parent compound, 4-hydroxybenzoic acid, and other alkoxy-substituted benzoic acids. The potential for this compound to exhibit anticancer, anti-inflammatory, antioxidant, and antimicrobial properties will be discussed, supported by data from analogous compounds.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C10H12O4 | --INVALID-LINK-- |

| Molecular Weight | 196.20 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | Inferred |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO | Inferred |

| CAS Number | 27890-92-2 | --INVALID-LINK-- |

Potential Biological Activities

The biological activities of benzoic acid and its derivatives are well-documented and span a wide range of therapeutic areas.[5][6] The introduction of an alkoxy group, such as the 2-methoxyethoxy group, can significantly modulate the physicochemical properties and biological activity of the parent molecule.

Anticancer Activity

The most compelling evidence for the potential biological relevance of this compound comes from its use as a precursor in the synthesis of Erlotinib, a potent EGFR tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer and other cancers.[1][2][3] The core benzoic acid scaffold is a common feature in many anticancer agents, often acting as a key pharmacophore that interacts with biological targets.[7] Derivatives of benzoic acid have been shown to inhibit various cancer cell lines through mechanisms that include the induction of apoptosis and inhibition of tyrosine kinases.[7]

Hypothesized Mechanism of Action: Based on its structural relationship to Erlotinib, it is plausible that this compound or its derivatives could exhibit inhibitory activity against receptor tyrosine kinases, such as EGFR. The methoxyethoxy side chain could potentially influence binding affinity and selectivity.

Caption: Hypothesized inhibition of a receptor tyrosine kinase pathway.

Anti-inflammatory and Antioxidant Activity

4-hydroxybenzoic acid and its derivatives are known to possess anti-inflammatory and antioxidant properties.[5][6] These activities are often attributed to the phenolic hydroxyl group, which can act as a radical scavenger. The ether linkage in this compound might modulate these properties. Some alkoxy-substituted benzoic acids have shown the ability to reduce inflammation in various experimental models.

Potential Experimental Protocol for Anti-inflammatory Activity (in vitro):

-

Cell Line: RAW 264.7 murine macrophages.

-

Induction of Inflammation: Lipopolysaccharide (LPS) stimulation.

-

Treatment: Pre-incubation with varying concentrations of this compound.

-

Endpoint Measurement: Quantification of nitric oxide (NO) production using the Griess reagent and measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6) levels using ELISA.

-

Data Analysis: Calculation of IC50 values for the inhibition of NO and cytokine production.

Caption: Workflow for in vitro anti-inflammatory screening.

Antimicrobial Activity

Benzoic acid and its esters (parabens) are widely used as antimicrobial preservatives in food, pharmaceuticals, and cosmetics.[5][6] The antimicrobial activity is generally attributed to the disruption of microbial cell membranes and inhibition of cellular enzymes. The lipophilicity of the molecule, which can be influenced by the alkoxy chain, is a key determinant of its antimicrobial efficacy.

Quantitative Data for Related Benzoic Acid Derivatives (Antimicrobial Activity):

| Compound | Organism | IC50 / MIC | Reference |

| 4-Hydroxybenzoic acid | Staphylococcus aureus | 160 µg/mL (IC50) | [5] |

| 4-Hydroxybenzoic acid | Gram-negative bacteria | 100-170 µg/mL (IC50) | [5] |

| Syringic acid | Various bacteria | 0.5-2.5 mg/mL (MIC) | [6] |

Structure-Activity Relationship (SAR) Insights

Studies on 4-alkoxybenzoic acid derivatives as inhibitors of the trypanosome alternative oxidase (TAO) have provided valuable SAR insights.[8] These studies suggest that the nature of the alkoxy group significantly impacts biological activity. Key takeaways include:

-

The presence of a hydrogen bond-forming substituent at the para position is often crucial for tight binding to biological targets.

-

The length and branching of the alkoxy chain can influence both potency and pharmacokinetic properties.

-

The substitution pattern on the benzene ring is critical for activity.

Future Directions and Conclusion

While direct evidence is lacking, the structural relationship of this compound to known bioactive molecules, particularly its role as a key building block for the anticancer drug Erlotinib, strongly suggests that it is a compound of significant biological interest. Future research should focus on the direct evaluation of this compound in a variety of biological assays to confirm the hypothesized anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. In silico modeling and prediction tools could also be employed to further refine our understanding of its potential targets and mechanism of action.[9][10] The synthesis and screening of a library of analogs with modifications to the methoxyethoxy side chain could also yield valuable insights into the structure-activity relationships of this chemical class.

References

- 1. nbinno.com [nbinno.com]

- 2. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vjs.ac.vn [vjs.ac.vn]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

- 8. SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. termedia.pl [termedia.pl]

- 10. researchgate.net [researchgate.net]

A Deep Dive into the Theoretical Landscape of 4-(2-Methoxyethoxy)benzoic Acid: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to characterize 4-(2-methoxyethoxy)benzoic acid. While direct, in-depth theoretical studies on this specific molecule are not extensively available in public literature, this document synthesizes methodologies and findings from analogous benzoic acid derivatives to present a predictive framework for its molecular properties. This guide covers quantum chemical calculations for geometry optimization, vibrational frequency analysis, and electronic property elucidation, offering a foundational understanding for researchers in drug design and materials science. The content herein is based on established computational protocols and data from structurally related compounds, providing a robust, albeit illustrative, exploration of this compound's theoretical profile.

Introduction

This compound is a member of the benzoic acid family, a class of compounds with significant importance in medicinal chemistry and materials science.[1] The introduction of the methoxyethoxy substituent to the para position of the benzoic acid core can significantly influence its physicochemical properties, including solubility, lipophilicity, and receptor binding affinity. Understanding the three-dimensional structure, vibrational modes, and electronic characteristics of this molecule at a quantum mechanical level is crucial for predicting its behavior and designing novel applications.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the properties of molecular systems.[2] These in silico methods provide a cost-effective and efficient means to explore molecular geometries, predict spectroscopic signatures, and understand chemical reactivity.[3] This guide outlines the standard computational workflows and expected theoretical data for this compound, drawing parallels from studies on similar substituted benzoic acids.[4][5][6]

Theoretical Methodologies